methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]-2-hydroxypropanoate
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Overview
Description
methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]-2-hydroxypropanoate is a complex organic compound that features a quinoline ring substituted with a 2,6-dichlorophenyl group and a hydroxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]-2-hydroxypropanoate typically involves multiple steps, including halogenation, esterification, and coupling reactions. One common synthetic route starts with the halogenation of a suitable precursor to introduce the 2,6-dichlorophenyl group. This is followed by esterification to form the hydroxypropanoate ester. The final step often involves a coupling reaction, such as the Suzuki-Miyaura coupling, to attach the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the halogenation and esterification steps, as well as the use of high-throughput screening to identify the most efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]-2-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The quinoline ring can be reduced under specific conditions to form a dihydroquinoline derivative.
Substitution: The 2,6-dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of the quinoline ring can yield a dihydroquinoline derivative .
Scientific Research Applications
methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]-2-hydroxypropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving quinoline derivatives.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]-2-hydroxypropanoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The 2,6-dichlorophenyl group can enhance the compound’s binding affinity to its targets, while the hydroxypropanoate ester can facilitate its uptake into cells .
Comparison with Similar Compounds
Similar Compounds
Methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate: This compound is similar in structure but has an additional benzyl group attached to the nitrogen atom.
Methyl 2-[2-(2,6-dichlorophenyl)amino]phenylacetate: This compound is a methyl ester of diclofenac and shares the 2,6-dichlorophenyl group.
Uniqueness
methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]-2-hydroxypropanoate is unique due to its combination of a quinoline ring and a hydroxypropanoate ester, which provides it with distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H15Cl2NO3 |
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Molecular Weight |
376.2 g/mol |
IUPAC Name |
methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]-2-hydroxypropanoate |
InChI |
InChI=1S/C19H15Cl2NO3/c1-25-19(24)17(23)10-11-5-7-15-12(9-11)6-8-16(22-15)18-13(20)3-2-4-14(18)21/h2-9,17,23H,10H2,1H3 |
InChI Key |
AYCNZJLLJVVNGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC2=C(C=C1)N=C(C=C2)C3=C(C=CC=C3Cl)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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